![molecular formula C11H8FN3S B11796715 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring fused with a triazole ring, and a fluorophenyl group attached to the triazole ring, which contributes to its diverse chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Another approach involves the base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst . This reaction selectively produces thiopropargylated triazole derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The one-pot catalyst-free procedure mentioned earlier is particularly suitable for industrial applications due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Alkylation: Base-catalyzed alkylation with propargyl bromide.
Cycloaddition: Click 1,3-dipolar cycloaddition reactions with long-chain alkyl azides.
Common Reagents and Conditions
Alkylation: Propargyl bromide, triethylamine, sodium bicarbonate.
Cycloaddition: Sodium ascorbate, copper (II) sulfate, t-BuOH:H2O (10:1) at room temperature.
Major Products Formed
Thiopropargylated triazole derivatives: Formed from alkylation reactions.
1,4-Disubstituted mono- and bis-triazole derivatives: Formed from cycloaddition reactions.
Scientific Research Applications
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential antimicrobial, anticancer, and anti-inflammatory agent.
Biochemistry: Used in the development of nonionic surfactants for drug delivery systems.
Pharmaceuticals: Investigated for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. For instance, thiazole-based compounds have been shown to modulate the activity of enzymes involved in metabolism, demonstrating antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The compound’s binding affinity to DNA gyrase B and human peroxiredoxin 5 suggests its potential as an antibacterial and antioxidant agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: Exhibiting significant therapeutic potential, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole derivatives: Showing anti-cancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole stands out due to its unique combination of a thiazole and triazole ring system, which imparts distinct chemical reactivity and biological properties. The presence of the fluorophenyl group further enhances its potential as a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C11H8FN3S |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8FN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
UXLXJUWTRCNBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



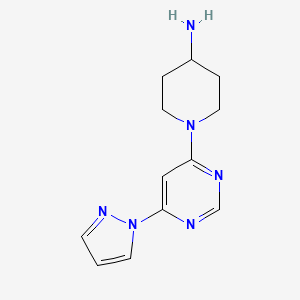
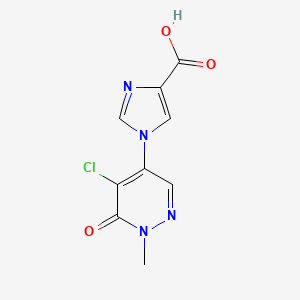
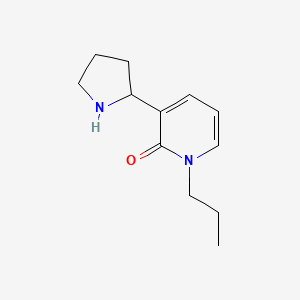
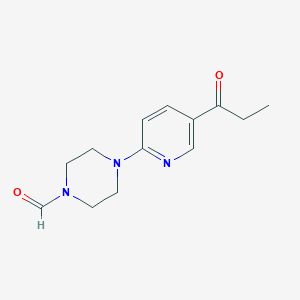
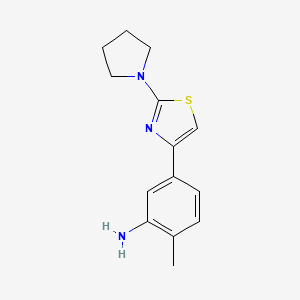
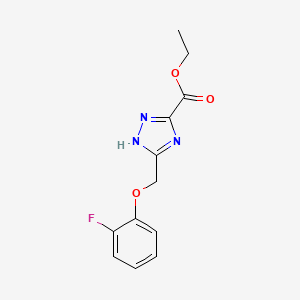
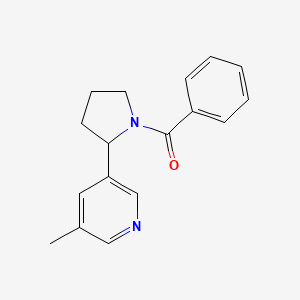
![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




